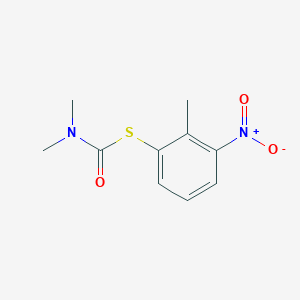
S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate: is an organic compound with the molecular formula C10H12N2O3S. It is a derivative of carbamothioate, characterized by the presence of a nitrophenyl group and a methyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate typically involves the reaction of 2-methyl-3-nitrophenyl isothiocyanate with dimethylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization for yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents. This can lead to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted carbamothioates.
Applications De Recherche Scientifique
Chemistry: S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving the reactivity of carbamothioates and their derivatives .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structural features make it a candidate for studying enzyme-substrate interactions and the development of enzyme inhibitors .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparaison Avec Des Composés Similaires
S-methyl N,N-dimethylcarbamothioate: Similar in structure but lacks the nitrophenyl group.
O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate: An isomer with the oxygen atom in a different position
Uniqueness: S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate is unique due to the presence of both a nitrophenyl group and a methyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
827044-43-9 |
|---|---|
Formule moléculaire |
C10H12N2O3S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
S-(2-methyl-3-nitrophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12N2O3S/c1-7-8(12(14)15)5-4-6-9(7)16-10(13)11(2)3/h4-6H,1-3H3 |
Clé InChI |
CEMKCUYJRHPDRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1SC(=O)N(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
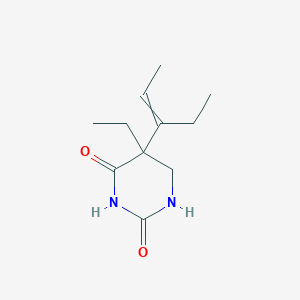
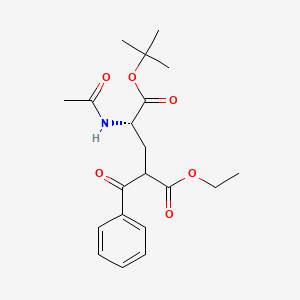
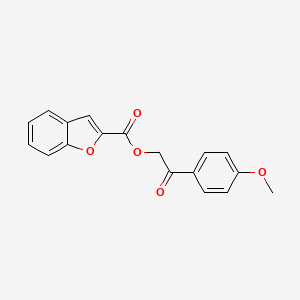
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
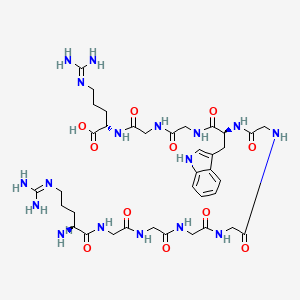
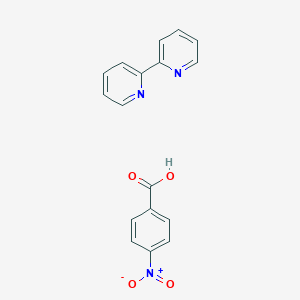
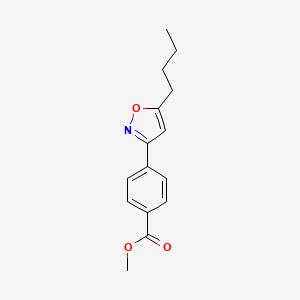
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
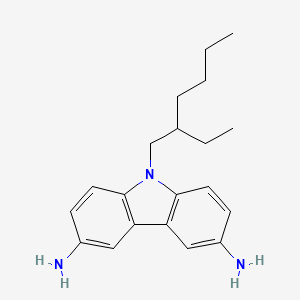
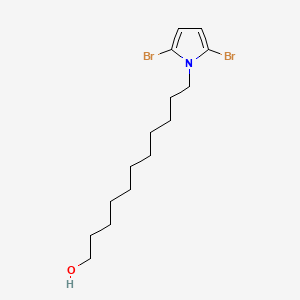
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)

